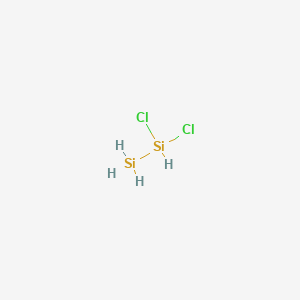
1,1-Dichlorodisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorodisilane is a chemical compound with the molecular formula Si2H4Cl2. It is a colorless gas with a molecular mass of 131.104 g/mol. This compound is part of the silane family, which includes silicon-hydrogen compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichlorodisilane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with silane (SiH4) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, this compound is often produced as a byproduct in the production of trichlorosilane (SiHCl3). The disproportionation of trichlorosilane is a common method used to generate this compound.
Chemical Reactions Analysis
1,1-Dichlorodisilane undergoes various types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form silicon dioxide (SiO2) and hydrochloric acid (HCl).
Reduction: The compound can be reduced to form silane (SiH4) under specific conditions.
Substitution: It can undergo substitution reactions with various reagents, such as ammonia (NH3), to form silicon nitride (Si3N4) and other derivatives.
Common Reagents and Conditions:
Oxygen (O2) for oxidation reactions.
Hydrogen (H2) for reduction reactions.
Ammonia (NH3) for substitution reactions.
Major Products Formed:
Silicon dioxide (SiO2) from oxidation.
Silane (SiH4) from reduction.
Silicon nitride (Si3N4) from substitution with ammonia.
Scientific Research Applications
1,1-Dichlorodisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silicon-based materials.
Biology: Employed in the study of silicon-based biological systems.
Medicine: Investigated for potential use in medical imaging and drug delivery systems.
Industry: Utilized in the production of semiconductors and other silicon-based technologies.
Mechanism of Action
1,1-Dichlorodisilane is similar to other chlorosilanes, such as dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3). it is unique in its structure and reactivity due to the presence of two silicon atoms. This allows for different reaction pathways and products compared to its counterparts.
Comparison with Similar Compounds
Dichlorosilane (SiH2Cl2)
Trichlorosilane (SiHCl3)
Silicon tetrachloride (SiCl4)
Properties
CAS No. |
101673-04-5 |
|---|---|
Molecular Formula |
Cl2H4Si2 |
Molecular Weight |
131.10 g/mol |
IUPAC Name |
dichloro(silyl)silane |
InChI |
InChI=1S/Cl2H4Si2/c1-4(2)3/h4H,3H3 |
InChI Key |
FXOCTISBMXDWGP-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3][SiH](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


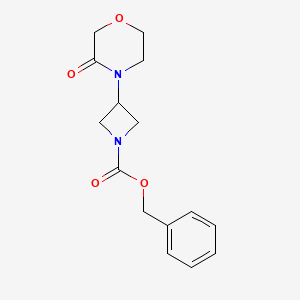
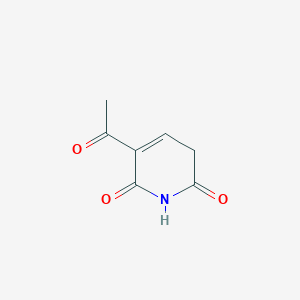
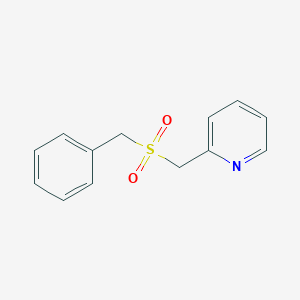
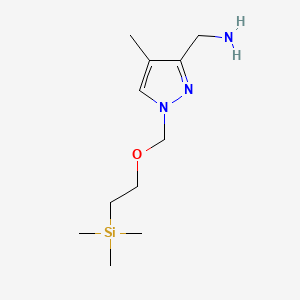
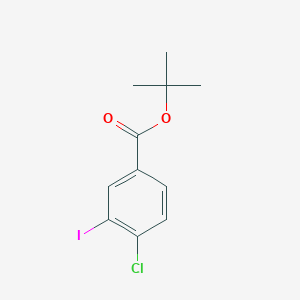

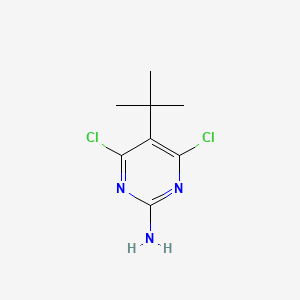
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
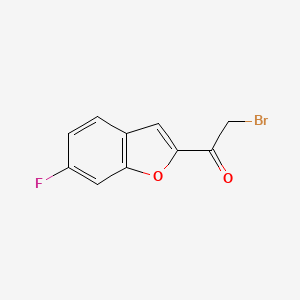

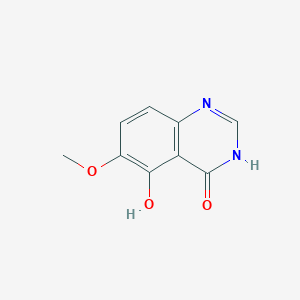
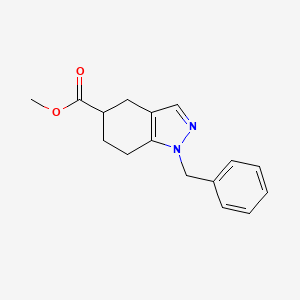
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)

